![molecular formula C7H7N3OS B11909604 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)
2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Overview
Description
6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a thioxo group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with a suitable thiocarbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H7N3OS
- Molecular Weight : 181.22 g/mol
- CAS Number : 97337-17-2
The structure of 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol features a pyrrolo-pyrimidine core, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various chemical interactions.
Antimalarial Activity
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound, as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). These kinases are crucial for the survival and proliferation of the malaria parasite.
- Inhibitory Activity : Compounds derived from this class have shown promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM, indicating their potential as antimalarial agents .
JAK1 Inhibition
Another significant application is in the development of Janus kinase (JAK) inhibitors. JAKs are involved in various signaling pathways that regulate immune responses and hematopoiesis.
- Selectivity and Efficacy : A derivative based on the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a selective JAK1 inhibitor with an IC50 value of 8.5 nM, demonstrating a selectivity index over JAK2 . This specificity is vital for reducing side effects associated with broader-spectrum kinase inhibitors.
Anticancer Research
The structural features of this compound make it a candidate for anticancer drug development. The ability to inhibit specific kinases could lead to targeted therapies for various cancers.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the pyrrolo[2,3-d]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Lacks the methyl group at the 6-position.
6-Methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Contains an oxo group instead of a thioxo group.
2,3-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Lacks both the methyl and thioxo groups.
Uniqueness
6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of both the thioxo group and the methyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold for drug development and other scientific applications.
Biological Activity
2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on cancer cell lines, enzymatic inhibition, and pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is C7H7N3OS, with a molecular weight of approximately 183.21 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activity. For instance, a related compound was shown to have IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating promising cytotoxic effects . Specifically, another derivative exhibited strong inhibition against EGFR and CDK2 with IC50 values between 40 to 204 nM .
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound | Target Enzyme | IC50 (nM) | Cancer Cell Line |
---|---|---|---|
5k | EGFR | 40 | HepG2 |
Her2 | 204 | MDA-MB-231 | |
VEGFR2 | N/A | Various | |
CDK2 | N/A | Various |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 5k was found to increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 in HepG2 cells . This indicates a multi-faceted approach to inhibiting tumor growth.
Enzymatic Inhibition
The compound has been explored as a potential inhibitor of various kinases. One study identified a derivative that inhibited JAK1 with an IC50 value of 8.5 nM and demonstrated selectivity over JAK2 with a selectivity index of 48 . Such selectivity is crucial for reducing off-target effects in therapeutic applications.
Pharmacokinetics and ADME Properties
Pharmacokinetic studies are essential for understanding the viability of any new drug candidate. In vivo studies on related compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been subjected to extensive ADME profiling to assess their pharmacological potential in clinical settings .
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives in mouse models. These studies revealed that certain compounds could significantly inhibit tumor growth and metastasis in models of triple-negative breast cancer (TNBC), showcasing their potential as therapeutic agents against aggressive cancer types .
Properties
Molecular Formula |
C7H7N3OS |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H,1H3,(H3,8,9,10,11,12) |
InChI Key |
YZYGOVKYWVCUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)NC(=S)NC2=O |
Origin of Product |
United States |
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